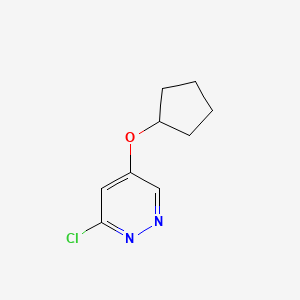

3-Chloro-5-(cyclopentyloxy)pyridazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1346691-26-6 |

|---|---|

Molekularformel |

C9H11ClN2O |

Molekulargewicht |

198.65 g/mol |

IUPAC-Name |

3-chloro-5-cyclopentyloxypyridazine |

InChI |

InChI=1S/C9H11ClN2O/c10-9-5-8(6-11-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 |

InChI-Schlüssel |

AVIQPKSZORJLKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)OC2=CC(=NN=C2)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Chloro 5 Cyclopentyloxy Pyridazine

Retrosynthetic Analysis and Strategic Disconnections to the Pyridazine (B1198779) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Chloro-5-(cyclopentyloxy)pyridazine, the analysis begins by identifying the key chemical bonds that can be disconnected.

The most logical disconnections for this compound are the Carbon-Oxygen (C-O) bond of the ether linkage and the Carbon-Chlorine (C-Cl) bond. This leads to three primary synthons: a pyridazine ring, a cyclopentyl group, and a chlorine atom.

Disconnection 1 (C-O bond): Breaking the ether bond between the pyridazine ring and the cyclopentyl group suggests a nucleophilic aromatic substitution (SNAr) reaction. This points to 3,5-dichloropyridazine (B104411) and cyclopentanol (B49286) (or its corresponding alkoxide) as potential precursors.

Disconnection 2 (Pyridazine Core): The pyridazine ring itself can be disconnected. A common method for forming a pyridazine ring is through the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.netchemtube3d.comwikipedia.org This disconnection leads back to even simpler acyclic precursors.

This strategic analysis highlights two major synthetic routes: building the substituted pyridazine ring from scratch or modifying a pre-existing, suitably functionalized pyridazine core.

Conventional Synthetic Approaches

Conventional methods for synthesizing substituted pyridazines often involve either constructing the heterocyclic ring with the desired substituents already in place on the precursors or by functionalizing a pre-formed pyridazine ring. nih.govresearchgate.net

Pyridazine Ring Construction via Cyclization Reactions of 1,4-Dicarbonyl Precursors with Hydrazine Derivatives

One of the most fundamental methods for constructing the pyridazine core is the reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. nih.govresearchgate.netchemtube3d.com

The general mechanism involves the condensation of hydrazine with a 1,4-diketone or a related precursor. This reaction forms a dihydropyridazine (B8628806) intermediate, which is then oxidized to yield the aromatic pyridazine ring. chemtube3d.com The choice of substituents on the 1,4-dicarbonyl precursor directly determines the substitution pattern on the final pyridazine product. To synthesize a precursor for this compound, one would need a highly functionalized and potentially unstable 1,4-dicarbonyl compound, making this a less direct route for this specific target molecule.

| Precursor Type | Reagent | Intermediate | Product | Reference |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | Substituted Pyridazine | chemtube3d.com |

| 4-Ketoacid | Hydrazine | Pyridazinone | Substituted Pyridazine | wikipedia.org |

Introduction of Substituents via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines

A more common and direct strategy for synthesizing this compound involves the functionalization of a dihalogenated pyridazine through nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles, especially when activating groups are present. dur.ac.uk

The key starting material for this approach is 3,5-dichloropyridazine. The reaction proceeds by the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent elimination of a halide ion restores the aromaticity of the ring. In this case, sodium cyclopentoxide, generated from cyclopentanol and a strong base like sodium hydride, would act as the nucleophile, displacing one of the chlorine atoms.

Reaction Scheme: 3,5-Dichloropyridazine + Sodium Cyclopentoxide → this compound + Sodium Chloride

When a nucleophile attacks a di-substituted pyridazine like 3,5-dichloropyridazine, the site of substitution is a critical consideration. The regioselectivity of the SNAr reaction on the pyridazine ring is governed by the electronic properties of the ring. The two adjacent nitrogen atoms create a significant dipole moment and influence the electron density at the carbon atoms.

In pyridazine, the carbon atoms at positions 3 and 6 (adjacent to the nitrogen atoms) and position 4 and 5 are electronically distinct. Nucleophilic attack is generally favored at the positions that can best stabilize the negative charge of the Meisenheimer intermediate. For pyridines and related azines, attack is favored at the positions ortho and para (C2 and C4) to the ring nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In the case of 3,5-dichloropyridazine, the C3 and C5 positions are not equivalent. The position of nucleophilic attack is influenced by the relative stability of the possible intermediates. Studies on the regioselectivity of nucleophilic substitutions on dihalogenated pyridazines indicate that the outcome can be highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. For 3,5-dichloropyridazine, substitution tends to occur preferentially at the C5 position with certain nucleophiles, leading to the desired 3-chloro-5-substituted product. This selectivity can be attributed to a combination of steric and electronic factors that favor the formation of the intermediate with the negative charge more effectively stabilized by the ring nitrogens.

| Catalyst System | Position of Substitution | Primary Product | Reference |

| Pd(OAc)₂/dppf | C3 | 3-Aryl-5-chloropyridazine | researchgate.net |

| Pd(OAc)₂/Qphos | C5 | 5-Aryl-3-chloropyridazine | researchgate.net |

Cross-Coupling Reactions for the Formation of C-O or C-C Bonds

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These methods have been successfully applied to the functionalization of pyridazine rings. thieme-connect.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. thieme-connect.commdpi.com This reaction is widely used to form C-C bonds and can be employed to introduce aryl or heteroaryl substituents onto the pyridazine core. nih.govdntb.gov.uaresearchgate.net

For the target molecule, this compound, the remaining chlorine atom at the C3 position serves as a handle for further functionalization. This chloro-substituent can undergo a Suzuki-Miyaura reaction with a variety of aryl or heteroaryl boronic acids to generate more complex molecules. This demonstrates the utility of this compound as a versatile building block in medicinal chemistry and materials science. Chloropyridazines have been shown to be efficient substrates for palladium-catalyzed coupling reactions. thieme-connect.com

General Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 3-Aryl-5-(cyclopentyloxy)pyridazine

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 3-Methoxy-6-phenylpyridazine | thieme-connect.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | PdCl₂(PPh₃)₂ | 4,5-Diphenyl-2-methylpyridazin-3(2H)-one | mdpi.com |

Other Transition Metal-Catalyzed Cross-Coupling Strategies for Diverse Substituents

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, a range of other transition metal-catalyzed cross-coupling strategies can be employed to introduce diverse substituents onto the this compound scaffold. These methods, including the Negishi, Stille, and Sonogashira couplings, offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, each with its own set of advantages and substrate scopes.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the functionalization of pyridazine rings, Negishi coupling has been shown to be effective. For instance, pyridazines can be functionalized at the 3-position with various arylzinc species using a palladium acetate and SPhos catalytic system. This method allows for the introduction of a variety of aryl groups onto the pyridazine core. The general applicability of Negishi coupling to diarylmethane synthesis, a common structural motif, highlights its utility in creating complex molecules under mild conditions. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents and an organic halide with a palladium catalyst. wikipedia.org It is a versatile method for creating carbon-carbon bonds and is known for its tolerance of a wide array of functional groups. orgsyn.org The stability of organostannanes to air and moisture makes them convenient reagents. wikipedia.org While specific examples of Stille coupling directly on this compound are not prevalent in the searched literature, the reaction is widely applied to other heterocyclic systems, including pyridazines, for the introduction of alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature with an amine base. wikipedia.org Sonogashira coupling is a powerful tool for introducing alkynyl moieties, which can serve as handles for further synthetic transformations. The reaction has been successfully applied to various nitrogen-containing heterocycles, including pyridazines, pyrimidines, and purines. researchgate.netnih.govrsc.org For example, Sonogashira cross-coupling has been used for the functionalization of 3-bromo-2-imidazo[1,2-b]pyridazine. researchgate.net

The choice of a specific cross-coupling reaction depends on factors such as the desired substituent, the functional group tolerance of the starting materials, and the availability of the organometallic reagent. The following table summarizes these key cross-coupling strategies.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Typical Bond Formed | Key Advantages |

| Negishi | Organozinc | Palladium or Nickel | C-C (sp², sp³) | High reactivity of organozinc reagents, mild reaction conditions. |

| Stille | Organotin | Palladium | C-C (sp², sp³, sp) | High functional group tolerance, stability of organostannanes. wikipedia.orgorgsyn.org |

| Sonogashira | Terminal Alkyne | Palladium and Copper(I) | C-C (sp) | Mild reaction conditions, direct introduction of alkynyl groups. wikipedia.orgorganic-chemistry.org |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Several green chemistry approaches can be applied to the synthesis of this compound and related pyridazine derivatives.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. asianpubs.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. beilstein-journals.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridazinone derivatives and pyrazolo[3,4-d]pyrimidin-4-ones. asianpubs.orgrsc.org For instance, a microwave-assisted, three-component synthesis of thiazolyl-pyridazinediones has been reported, highlighting the efficiency of this method in constructing complex heterocyclic systems. mdpi.com The application of microwave technology to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Solvent-Free and Mechanochemical Techniques for Reduced Environmental Impact

Solvent-free and mechanochemical synthetic methods offer significant environmental benefits by eliminating or reducing the use of volatile organic solvents. In solvent-free reactions, the reactants are heated together without a solvent, which can lead to higher reaction rates and easier product purification. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. These techniques are often more energy-efficient and can lead to the formation of different products compared to solution-phase reactions. While specific applications of these techniques to this compound were not found, their use in the synthesis of other heterocyclic compounds suggests their potential applicability.

Application of Heterogeneous Catalysis and Biocatalysis for Sustainable Transformations

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability, contributing to more sustainable chemical processes. Palladium nanoparticles supported on gelatin, for instance, have been used as a recyclable catalyst in Mizoroki-Heck reactions under solvent-free conditions. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, reducing the formation of byproducts. While direct biocatalytic routes to this compound are not yet established, the use of biocatalysis in the synthesis of pharmaceutical intermediates is a rapidly growing field. illinois.edu

Multi-Component Reactions (MCRs) for Direct Access to Complex Pyridazine Scaffolds

Multi-component reactions (MCRs) are one-pot processes in which three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.netrsc.org This high atom economy makes MCRs an attractive green chemistry approach. MCRs have been utilized for the synthesis of various pyridazinone and phthalazinone derivatives. researchgate.net For example, a copper-catalyzed multicomponent cyclization has been used to synthesize pyridazinones from aldehydes, hydrazines, and alkynylesters. nih.gov The development of MCRs for the direct synthesis of complex pyridazine scaffolds related to this compound could significantly streamline the synthetic process and reduce waste.

Advanced Synthetic Strategies and Functional Group Interconversions

The construction of polysubstituted pyridazine rings, such as that in this compound, often requires advanced synthetic approaches. These strategies are designed to control the placement of functional groups with high precision and to enable the transformation of these groups into more complex moieties. Key among these are methods that ensure site-selectivity and those that employ highly versatile chemical intermediates.

Site-Selective Functionalization and Orthogonal Protection-Deprotection Strategies

In the synthesis of complex molecules incorporating the this compound scaffold, controlling the reactivity of different positions on the heterocyclic ring is paramount. Site-selective functionalization allows chemists to modify one specific position in the presence of other potentially reactive sites. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, often direct the regioselectivity of reactions. However, modern synthetic methods offer more precise control. nih.govnih.gov For instance, directed C-H activation or the temporary installation of a directing group can guide reagents to a specific carbon atom on the ring, enabling the introduction of new functional groups without altering existing ones like the chloro or cyclopentyloxy substituents.

When building larger molecules that contain multiple reactive functional groups (e.g., amines, hydroxyls, carboxylic acids), an orthogonal protection-deprotection strategy is essential. bham.ac.uk This approach involves the use of protecting groups that can be removed under distinct conditions, allowing for the sequential modification of different parts of the molecule. thieme-connect.de For example, an amine group elsewhere in the molecule could be protected with a Boc group (removable with acid), while a hydroxyl group is protected as a TBDMS ether (removable with fluoride ions). This ensures that when one group is being deprotected and reacted, the other remains masked, preventing unwanted side reactions. thieme-connect.de The development of such strategies is critical for the efficient synthesis of complex, multifunctional compounds derived from this compound.

The following table outlines common orthogonal protecting groups and their specific deprotection conditions, which could be applied in a multi-step synthesis involving the pyridazine core.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Stability |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to Base, Hydrogenolysis, Fluoride |

| Amine | Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to Mild Acid/Base |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) | Stable to Hydrogenolysis, Mild Acid/Base |

| Hydroxyl | Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to Acid, Base, Fluoride |

Chemical Transformations Utilizing Pyridazinones as Key Intermediates or Functional Group Carriers

Pyridazinones are a class of heterocyclic compounds that serve as highly valuable and versatile intermediates in the synthesis of substituted pyridazines. acs.orgscispace.comnih.gov Their utility stems from the reactivity of the carbonyl group and the ability to functionalize other positions on the ring. The synthesis of this compound can plausibly proceed through a pyridazinone intermediate. For example, a precursor such as 3,5-dichloropyridazinone could undergo a selective nucleophilic substitution reaction where one of the chlorine atoms is displaced by cyclopentanol to install the cyclopentyloxy group.

The key transformation in such a pathway is the conversion of the pyridazinone's carbonyl group into the chlorine atom present in the final product. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This conversion transforms the pyridazinone scaffold into the corresponding chloropyridazine.

Beyond serving as direct precursors, pyridazinones can act as "functional group carriers," where the pyridazinone moiety is modified before its conversion to the final target molecule. acs.orgresearchgate.net For instance, the nitrogen atom of the pyridazinone ring can be alkylated or acylated, introducing additional points of diversity. These modifications are carried through the synthesis until the final step where the carbonyl is converted to a chloride, yielding a more complex pyridazine derivative. This strategy highlights the role of pyridazinones not just as structural precursors but as platforms for introducing and manipulating functional groups throughout a synthetic sequence.

Key transformations involving pyridazinone intermediates are summarized in the table below.

| Intermediate Type | Reagent(s) | Transformation | Resulting Structure |

| Halogenated Pyridazinone | Alcohol (e.g., Cyclopentanol), Base | Nucleophilic Aromatic Substitution | Alkoxy-substituted Pyridazinone |

| Pyridazinone | Phosphorus Oxychloride (POCl₃) | Carbonyl to Chloride Conversion | Chloro-substituted Pyridazine |

| Pyridazinone | Alkyl Halide, Base | N-Alkylation | N-Alkyl Pyridazinone |

| Pyridazinone | Acyl Chloride, Base | N-Acylation | N-Acyl Pyridazinone |

Reactivity and Chemical Transformations of 3 Chloro 5 Cyclopentyloxy Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine (B1198779) chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. In 3-Chloro-5-(cyclopentyloxy)pyridazine, the two ring nitrogens act as powerful electron-withdrawing groups, activating the ring for SNAr.

The chlorine atom at the C3 position of this compound is the primary site for nucleophilic attack. This position is electronically activated due to its proximity to one of the ring nitrogens (alpha position) and the electron-withdrawing inductive effect of the chlorine atom itself. The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.

A key example of this reactivity is found in patent literature, where the chlorine at C3 is displaced by an amine. Specifically, this compound is reacted with (R)-2-aminopropan-1-ol to furnish the corresponding 3-amino-5-(cyclopentyloxy)pyridazine derivative. This transformation highlights the utility of the C3-chloro group as a synthetic handle for introducing nitrogen-based nucleophiles.

Table 1: Example of Nucleophilic Aromatic Substitution at the C3 Position

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

| This compound | (R)-2-aminopropan-1-ol | (R)-1-((5-(cyclopentyloxy)pyridazin-3-yl)amino)propan-2-ol | N-methyl-2-pyrrolidone (NMP), 150 °C | Not Reported | CN104292212A |

This type of reaction is generalizable to a wide range of nucleophiles. While specific examples for the title compound are limited in peer-reviewed literature, by analogy with other 3-chloropyridazines, it is expected to react readily with various oxygen (alkoxides, phenoxides), sulfur (thiolates), and other nitrogen (primary and secondary amines) nucleophiles under suitable basic conditions.

In contrast to the high reactivity of the chlorine atom at C3, the displacement of the cyclopentyloxy group at the C5 position via an SNAr mechanism is considered highly unlikely and is not reported in the literature. Several factors contribute to the inertness of this group.

First, alkoxides, including the cyclopentyloxy anion, are poor leaving groups compared to halides like chloride. The strength of the C-O bond is significantly greater than the C-Cl bond, making its cleavage energetically unfavorable. Second, the electronic nature of the cyclopentyloxy group deactivates the C5 position for nucleophilic attack. As an alkoxy group, it acts as a resonance electron-donating group, increasing the electron density at the C5 position and repelling incoming nucleophiles. This effect is contrary to the requirements for an SNAr reaction, which is favored at electron-poor sites. Therefore, any nucleophilic attack will overwhelmingly favor the electronically activated and labile C3 position.

The pronounced regioselectivity observed in the SNAr reactions of this compound is a direct consequence of the electronic interplay between the pyridazine ring and its substituents.

Ring Activation: The pyridazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring carbons, making the entire heterocycle electrophilic and susceptible to nucleophilic attack. The positions most activated are C3 and C6, which are alpha to the ring nitrogens.

Substituent Effects:

Chlorine at C3: The chlorine atom exerts a strong -I (inductive) effect, further withdrawing electron density from the C3 carbon to which it is attached. This effect significantly enhances the electrophilicity of the C3 position, making it the most favorable site for the initial nucleophilic addition.

Cyclopentyloxy at C5: The oxygen atom of the cyclopentyloxy group has lone pairs that can be donated into the ring through resonance (+R effect). This effect increases the electron density at the ortho (C4 and C6) and para (C2, which is a nitrogen) positions. While it also has an inductive (-I) effect, the resonance donation is significant and serves to deactivate the C5 position towards nucleophilic attack compared to the unsubstituted case.

The combination of these effects results in a strong polarization of the molecule, directing nucleophiles almost exclusively to the C3 position. The attack at C3 leads to a Meisenheimer intermediate where the negative charge is stabilized by both the adjacent N2 nitrogen and the C5 substituent, but the overwhelming factor is the lability of the C-Cl bond compared to the C-O bond.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heteroaromatic halides. google.com For this compound, the C3-Cl bond is the exclusive site for these transformations. The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step of the catalytic cycle, often allowing reactions to proceed under mild conditions. googleapis.com

While specific cross-coupling reactions for this compound are not extensively documented in academic journals, its reactivity can be confidently predicted based on established protocols for other chloropyridazines. The C3 position is the expected site of reaction for various palladium-catalyzed couplings.

C-C Bond Formation: Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) would all be expected to proceed at the C3 position to introduce new carbon-based substituents. google.com

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for coupling aryl halides with amines. This reaction would selectively form a C-N bond at the C3 position, providing an alternative to the SNAr pathway, often under milder conditions and with a broader substrate scope. mdpi.comresearchgate.net

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification could be used to couple alcohols or phenols at the C3 position.

The C5-cyclopentyloxy group would remain intact during these transformations as the C(sp²)-O bond is not susceptible to the oxidative addition by palladium(0) under standard cross-coupling conditions.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Expected at the C3 Position

| Reaction Name | Coupling Partner | Expected Product Structure | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 3-Aryl-5-(cyclopentyloxy)pyridazine | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos |

| Sonogashira | Terminal Alkyne (RC≡CH) | 3-Alkynyl-5-(cyclopentyloxy)pyridazine | PdCl₂(PPh₃)₂ / CuI |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 3-(Dialkyl/Diaryl)amino-5-(cyclopentyloxy)pyridazine | Pd₂(dba)₃ / XPhos or BINAP |

Note: This table presents expected transformations based on general reactivity patterns of chloropyridazines, not on published examples for the title compound.

The high selectivity of cross-coupling reactions at the C3-Cl bond over the C5-O bond is rooted in the mechanism of the palladium catalytic cycle. google.commdpi.com The cycle universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The selectivity-determining step is the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen or carbon-oxygen bond. The rate of this step is highly dependent on the bond dissociation energy (BDE) of the bond being broken. C(sp²)-Cl bonds have a significantly lower BDE and are much more susceptible to oxidative addition than the robust C(sp²)-O bonds of alkoxy ethers.

In the case of this compound, the palladium(0) complex will readily and selectively undergo oxidative addition into the C3-Cl bond. This is further favored by the electron-deficient nature of the pyridazine ring, which makes the carbon centers more electrophilic and accelerates the oxidative addition process. documentsdelivered.com The C5-cyclopentyloxy bond, being strong and less electrophilic, remains inert to the catalyst.

Once the C3-palladium(II)-chloride complex is formed, it proceeds through the subsequent transmetalation (with the organoboron, organotin, or other coupling partner) and reductive elimination steps to yield the 3-substituted product and regenerate the palladium(0) catalyst. The C5-cyclopentyloxy group is never involved in the catalytic cycle and is carried through the reaction unchanged. This inherent difference in bond reactivity provides a reliable and predictable method for the selective functionalization of this and related pyridazine scaffolds.

Electrophilic Aromatic Substitution (EAS) on the Pyridazine Ring

Electrophilic aromatic substitution on the pyridazine nucleus is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. wikipedia.org The nitrogen atoms reduce the electron density of the ring carbons, making them less nucleophilic compared to benzene (B151609).

The substituents on the this compound ring play a crucial role in modulating its reactivity towards electrophiles. A theoretical assessment based on the electronic properties of the substituents can provide insights into the activation or deactivation of the pyridazine ring.

Theoretical studies using Density Functional Theory (DFT) on similar pyridazine systems have shown that the introduction of nitrogen atoms into a benzene ring leads to a decrease in the HOMO-LUMO energy gap, which can enhance electronic properties. iiste.orgiiste.org However, the pyridazine ring itself is electron-deficient, which generally hinders electrophilic attack. mdpi.com The presence of an electron-donating group, such as an alkoxy group, is expected to counteract this deactivation to some extent by increasing the electron density of the ring.

Experimentally, electrophilic substitution on the pyridazine ring is rare and often requires harsh reaction conditions or the presence of strongly activating substituents. For instance, the nitration of unsubstituted pyridazine is difficult and gives low yields. The position of electrophilic attack is directed by the combined electronic effects of the nitrogen atoms and the existing substituents. In this compound, the activating cyclopentyloxy group would likely direct an incoming electrophile to the C4 or C6 positions. However, the deactivating effect of the two nitrogen atoms and the chloro group makes such reactions challenging. No specific experimental data for electrophilic aromatic substitution on this compound are readily available in the reviewed literature.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of this compound

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring | Predicted Directing Influence |

| Chloro | C3 | Deactivating | Weakly Deactivating | Deactivating | Ortho, Para-directing (if reaction occurs) |

| Cyclopentyloxy | C5 | Deactivating | Activating | Activating | Ortho, Para-directing |

Other Significant Chemical Transformations of the Pyridazine Nucleus

Beyond electrophilic substitution, the pyridazine core of this compound can potentially undergo a variety of other chemical transformations, including reduction, oxidation, and rearrangement reactions.

Reduction: The electron-deficient nature of the pyridazine ring makes it susceptible to reduction. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the aromatic ring, yielding dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The specific outcome often depends on the reaction conditions and the nature of the substituents. For instance, the selective reduction of a chlorine atom at the 6-position of a pyridazine derivative in the presence of zinc has been reported. google.com While no specific reduction studies on this compound were found, it is plausible that the chloro group could be reductively cleaved or the ring could be partially or fully hydrogenated under appropriate conditions.

Oxidation: The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting pyridazine N-oxides can exhibit altered reactivity. For example, N-oxidation can facilitate electrophilic substitution on the pyridazine ring. wikipedia.org

Table 2: Potential Reduction and Oxidation Reactions of the Pyridazine Core

| Reaction Type | Reagent Examples | Potential Products from this compound |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Chloro-5-(cyclopentyloxy)dihydropyridazine, 3-Chloro-5-(cyclopentyloxy)tetrahydropyridazine, 5-(Cyclopentyloxy)tetrahydropyridazine |

| Dissolving Metal Reduction | Na/NH₃ | Partially or fully reduced pyridazine ring |

| N-Oxidation | H₂O₂, m-CPBA | This compound-1-oxide, this compound-2-oxide |

Rearrangement Reactions Involving the Pyridazine Framework

Rearrangement reactions of pyridazine derivatives can lead to the formation of other heterocyclic systems. While specific examples for this compound are not documented, related transformations have been observed in the literature. For example, certain pyridazine derivatives can undergo rearrangements to form pyrazoles or other nitrogen-containing heterocycles, often under thermal or photochemical conditions or in the presence of specific reagents. nih.gov One notable rearrangement is the conversion of 1-aminopyridones to pyridazines through a process thought to involve ring expansion and decarbonylation. rsc.org

Ring Contraction: A significant transformation of the pyridazine ring is its reductive ring contraction to form pyrroles. This reaction has been studied theoretically and is believed to proceed through a multi-step mechanism involving protonation and electron addition. nih.gov The presence of electron-withdrawing groups can facilitate this transformation. nih.gov Given that the cyclopentyloxy group is electron-donating, the propensity of this compound to undergo this specific type of ring contraction may be limited. Other ring contraction pathways for different heterocyclic systems are also known, often promoted by photochemical means or through specific reactive intermediates. nih.gov

Ring Expansion: The expansion of six-membered heterocyclic rings to seven-membered systems is a known process in organic synthesis. For instance, pyridine (B92270) rings can be expanded to azepines. acs.org While no direct evidence for the ring expansion of this compound was found, the general principle of ring expansion of nitrogen heterocycles suggests it as a potential, albeit likely challenging, transformation.

Table 3: Potential Ring Transformation Reactions of the Pyridazine Framework

| Transformation | Type | General Conditions/Reagents | Potential Product Class |

| Rearrangement | To Pyrazole | Thermal/Photochemical | Substituted Pyrazoles |

| Ring Contraction | To Pyrrole | Reductive conditions | Substituted Pyrroles |

| Ring Expansion | To Diazepine | Photochemical/Iodine-mediated | Substituted Diazepines |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Validation of 3 Chloro 5 Cyclopentyloxy Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides granular insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the mapping of the molecule's atomic connectivity and three-dimensional structure.

High-Resolution ¹H NMR for Proton Environment Analysis and Spin-Spin Coupling

High-resolution ¹H NMR spectroscopy for 3-Chloro-5-(cyclopentyloxy)pyridazine allows for the identification and differentiation of each proton within the molecule. The spectrum is characterized by distinct signals for the protons on the pyridazine (B1198779) ring and the cyclopentyloxy group.

The pyridazine ring exhibits two aromatic protons. The proton at the C4 position is expected to appear as a doublet due to coupling with the proton at the C6 position. Similarly, the C6 proton will also present as a doublet. Their specific chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the chlorine substituent.

The cyclopentyloxy group's protons show more complex signals. The single proton on the carbon directly attached to the oxygen atom (C1') is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining eight protons on the cyclopentyl ring will appear as overlapping multiplets in the aliphatic region of the spectrum.

Expected ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (pyridazine) | ~8.4 | d | ~2.5 |

| H-6 (pyridazine) | ~8.7 | d | ~2.5 |

| H-1' (cyclopentyl) | ~5.2 | m | - |

| H-2', H-5' (cyclopentyl) | ~1.9-2.1 | m | - |

Note: Predicted values are based on theoretical principles and data from similar structures. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Elucidation and Chemical Shift Assignment

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, nine distinct carbon signals are expected.

The carbons of the pyridazine ring (C3, C4, C5, C6) are typically found in the downfield (aromatic) region of thespectrum. The carbon atom bonded to the chlorine (C3) and the one bonded to the cyclopentyloxy group (C5) are significantly affected by these substituents. The remaining two pyridazine carbons (C4 and C6) resonate at chemical shifts typical for aromatic heterocycles. The five carbon atoms of the cyclopentyloxy group appear in the upfield (aliphatic) region. The carbon directly bonded to the oxygen (C1') is the most deshielded of this group, while the others (C2', C3', C4', C5') have characteristic aliphatic chemical shifts.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyridazine) | ~150 |

| C4 (pyridazine) | ~125 |

| C5 (pyridazine) | ~160 |

| C6 (pyridazine) | ~145 |

| C1' (cyclopentyl) | ~80 |

| C2'/C5' (cyclopentyl) | ~32 |

Note: Predicted values are based on theoretical principles and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the H4 and H6 protons of the pyridazine ring. Additionally, complex correlations would be seen among the interconnected protons of the cyclopentyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This is instrumental in definitively assigning the signals in both the ¹H and ¹³C spectra. For instance, it would link the pyridazine proton signals (H4, H6) to their corresponding carbon signals (C4, C6) and each cyclopentyl proton to its respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduprinceton.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the one between the H1' proton of the cyclopentyloxy group and the C5 carbon of the pyridazine ring, confirming the ether linkage. Correlations from the pyridazine protons (H4, H6) to other carbons in the ring would also be observed, solidifying the ring structure assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net This can provide information about the molecule's conformation. For example, a NOESY correlation between the H6 proton of the pyridazine ring and the H1' or H2'/H5' protons of the cyclopentyl ring would confirm their spatial proximity.

Quantitative NMR for Precise Sample Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated signal area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.

In a typical qNMR experiment, a known amount of a high-purity, stable internal standard with a simple NMR spectrum is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved resonance from the analyte with the integral of a known resonance from the internal standard, the absolute quantity and therefore the purity of the analyte can be calculated with high precision and accuracy. For this compound, a distinct, sharp signal, such as the doublet for the H6 proton, could be used for quantification against a suitable internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Empirical Formula Assignment

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the unique elemental composition of the molecule, thereby confirming its empirical formula.

For this compound, with a chemical formula of C₉H₁₁ClN₂O, HRMS would be used to find the exact mass of the molecular ion (e.g., the protonated molecule, [M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A close match between the two values provides strong evidence for the correct elemental composition and, in conjunction with NMR data, confirms the identity of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the structure.

Expected HRMS Data

| Ion | Empirical Formula | Calculated Mass (m/z) |

|---|

Note: Calculated mass is for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁴N, ¹⁶O).

Fragmentation Pattern Analysis for Substructural Insights and Derivatization Confirmation

Electron impact ionization (EI) of this compound would likely lead to the formation of a molecular ion peak (M⁺). Subsequent fragmentation can be anticipated to proceed through several key pathways:

Loss of the Cyclopentyl Group: A common fragmentation for ethers is the cleavage of the C-O bond. In this case, the loss of the cyclopentyl radical (•C₅H₉) would result in a significant fragment ion.

Loss of Cyclopentene (B43876): Another characteristic fragmentation of ethers is the elimination of an alkene through a hydrogen rearrangement, leading to the loss of cyclopentene (C₅H₈) and the formation of a hydroxyl-substituted pyridazine radical cation.

Cleavage of the Ether Bond with Charge Retention on the Cyclopentyl Moiety: This would result in a fragment ion corresponding to the cyclopentyloxy cation.

Loss of Chlorine: The elimination of a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions is another plausible fragmentation step.

Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, although this often results in lower mass ions and can be complex to interpret.

A hypothetical fragmentation table is presented below to illustrate these potential pathways.

| Fragment Ion | Proposed Structure | m/z (relative to M⁺) | Plausible Fragmentation Pathway |

| M⁺ | [C₉H₁₁ClN₂O]⁺ | M | Molecular Ion |

| M - 69 | [C₄H₃ClN₂O]⁺ | M - C₅H₉ | Loss of cyclopentyl radical |

| M - 68 | [C₄H₄ClN₂O]⁺ | M - C₅H₈ | Loss of cyclopentene |

| 85 | [C₅H₉O]⁺ | Cleavage of the ether bond | |

| M - 35 | [C₉H₁₁N₂O]⁺ | M - Cl | Loss of chlorine radical |

This table is predictive and based on general fragmentation principles. Actual fragmentation may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification of Impurities

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable technique for the separation, identification, and quantification of impurities in a drug substance or chemical sample. mdpi.com A high-purity reference standard of this compound would be necessary for the development and validation of a robust LC-MS method.

The synthesis of this compound would likely involve the reaction of a dichloropyridazine with cyclopentanol (B49286) or the chlorination of a pyridazinone precursor. Based on these general synthetic strategies for related compounds, a profile of potential process-related impurities can be hypothesized. wikipedia.orgnih.gov

Potential Process-Related Impurities:

Starting Materials: Unreacted 3,5-dichloropyridazine (B104411) or 3-chloro-5-hydroxypyridazine.

By-products: Isomeric products, such as 3-Chloro-6-(cyclopentyloxy)pyridazine, or products of over-reaction.

Reagent-Related Impurities: Residual reagents or their degradation products.

An LC-MS method would be developed to separate the main component from these potential impurities. The mass spectrometer would then be used to identify the impurities based on their mass-to-charge ratio (m/z), providing valuable information for the optimization of the synthetic and purification processes. The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the impurities, further aiding in their structural elucidation.

A generic table of potential impurities and their expected molecular weights is provided below.

| Potential Impurity | Plausible Origin | Expected Molecular Weight |

| 3,5-Dichloropyridazine | Unreacted Starting Material | 148.98 |

| 3-Chloro-5-hydroxypyridazine | Unreacted Starting Material/Hydrolysis Product | 130.54 |

| Cyclopentanol | Unreacted Starting Material | 86.13 |

This table represents a hypothetical impurity profile.

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Architecture Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Obtaining a single crystal of this compound of suitable quality would enable the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would provide irrefutable evidence for the connectivity of the atoms and the conformation of the cyclopentyl ring in the solid state. While no specific crystallographic data for this compound has been found in the surveyed literature, the general principles of the technique are well-established. rsc.org

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

Should a crystal structure be determined, the analysis would extend beyond the individual molecule to the arrangement of molecules within the crystal lattice. This includes the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal).

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces, would provide insight into the forces that govern the crystal packing. In the case of this compound, weak C-H···N or C-H···O hydrogen bonds may play a role in stabilizing the crystal structure. The study of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule, as different bonds vibrate at characteristic frequencies. acs.org The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the known absorptions of similar structures. nist.gov

The key functional groups and their expected IR absorption ranges are:

C-H Stretching (Aliphatic): The C-H bonds of the cyclopentyl group are expected to absorb in the range of 2850-2960 cm⁻¹. mdpi.com

C-H Stretching (Aromatic): The C-H bonds of the pyridazine ring will likely show absorptions in the 3000-3100 cm⁻¹ region.

C=N and C=C Stretching (Aromatic Ring): The stretching vibrations of the C=N and C=C bonds within the pyridazine ring are expected to appear in the 1400-1600 cm⁻¹ range.

C-O-C Stretching (Ether): The asymmetric and symmetric stretching vibrations of the ether linkage are typically observed in the 1050-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl bond stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A table summarizing the predicted IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Cyclopentyl C-H | Stretching | 2850 - 2960 |

| Pyridazine C-H | Stretching | 3000 - 3100 |

| Pyridazine Ring | C=N and C=C Stretching | 1400 - 1600 |

| Ether C-O-C | Asymmetric/Symmetric Stretching | 1050 - 1250 |

| C-Cl | Stretching | 600 - 800 |

This table is predictive and based on characteristic group frequencies.

Raman Spectroscopy for Complementary Vibrational Information

While specific Raman spectroscopic data for this compound is not extensively available in the public domain, the technique offers valuable complementary information to infrared (IR) spectroscopy. Raman spectroscopy detects molecular vibrations that result in a change in polarizability, whereas IR spectroscopy measures vibrations that cause a change in the dipole moment. This fundamental difference means that some vibrational modes that are weak or absent in an IR spectrum may be strong and readily observed in a Raman spectrum, and vice versa.

For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridazine ring and the C-Cl stretching mode. The cyclopentyl group's C-C and C-H vibrations would also be active. A hypothetical Raman spectrum would be expected to show characteristic bands corresponding to these functional groups, aiding in the complete vibrational assignment when used in conjunction with IR data.

| Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H (aliphatic) | 2850-3000 |

| C-H (aromatic) | 3000-3100 |

| C=N (pyridazine ring) | 1550-1650 |

| C-C (ring & aliphatic) | 800-1200 |

| C-Cl | 600-800 |

This table is illustrative and based on typical vibrational frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* transitions. The pyridazine ring, being a π-conjugated system, is the primary chromophore responsible for these absorptions.

The solvent used for analysis can influence the position and intensity of absorption maxima (λmax) due to solvatochromic effects. While specific experimental UV-Vis data for this compound is limited, related pyridine (B92270) and pyridazine derivatives exhibit characteristic absorptions in the UV region. researchgate.net The electronic transitions are sensitive to the substitution pattern on the pyridazine ring. The presence of the chloro and cyclopentyloxy groups will modulate the energy levels of the molecular orbitals, leading to shifts in the absorption bands compared to the parent pyridazine.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-300 |

| n → π | >300 |

This table presents a generalized expectation for a substituted pyridazine derivative.

Elemental Analysis (Combustion Analysis) for Stoichiometric Composition Verification

Elemental analysis, or combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₉H₁₁ClN₂O, this analysis would involve combusting a precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The chlorine content is typically determined by other methods, such as titration after combustion.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed stoichiometry of the compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 54.42 |

| Hydrogen (H) | 5.58 |

| Chlorine (Cl) | 17.84 |

| Nitrogen (N) | 14.10 |

| Oxygen (O) (by difference) | 8.06 |

Theoretical percentages are calculated based on the molecular formula C₉H₁₁ClN₂O and atomic weights.

Advanced Chromatographic Purity Validation

Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

The compound and any impurities will have different affinities for the stationary and mobile phases, leading to their separation as they pass through the column. A detector, commonly a UV detector set at a wavelength where the analyte absorbs strongly, monitors the column effluent. The output is a chromatogram, where each peak corresponds to a different component. The purity of the target compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The hybridization of TLC with HPLC has also been a developing technique in recent years. wiley.com

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC parameters.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a solid, its volatility would need to be assessed to determine the applicability of GC. If the compound can be vaporized without decomposition, GC can be an effective method for purity assessment, particularly for identifying volatile impurities.

In GC, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (MS), detects the separated components.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. mdpi.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. researchgate.net

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, typically under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given TLC system. A single spot with a consistent Rf value suggests a high degree of purity.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

This table illustrates typical TLC conditions for a moderately polar compound.

Computational and Theoretical Investigations of 3 Chloro 5 Cyclopentyloxy Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of computational chemistry, providing profound insights into the behavior of molecules at the atomic and electronic levels. Density Functional Theory (DFT) is a particularly powerful and widely used method due to its favorable balance of accuracy and computational cost. superfri.org For a molecule like 3-Chloro-5-(cyclopentyloxy)pyridazine, DFT calculations would be instrumental in elucidating its fundamental properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Geometry Optimization and Conformational Analysis of the Ground State

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyridazine (B1198779) ring, the chloro substituent, and the cyclopentyloxy group.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed. This provides critical information about its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap (ΔE) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals would highlight the regions of the molecule most likely to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative electrostatic potential and are associated with nucleophilic sites (electron-rich areas), while blue regions indicate positive electrostatic potential and correspond to electrophilic sites (electron-poor areas). Green areas represent neutral potential. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring due to their high electronegativity, making them susceptible to electrophilic attack. The area around the chlorine atom would also exhibit negative potential. Positive potential might be expected around the hydrogen atoms. This map provides a valuable tool for predicting how the molecule will interact with other reagents. nih.gov

Reactivity Descriptors and Global/Local Reactivity Prediction

Based on the electronic properties derived from DFT calculations, various global and local reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Global Reactivity Descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. nih.gov

Local Reactivity Descriptors , such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule. These functions can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness (S) | 1/(2η) | 0.189 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV |

Note: These values are calculated using the hypothetical HOMO and LUMO energies from Table 1 and are for illustrative purposes only.

The theoretical investigation of this compound through quantum chemical calculations offers a powerful avenue to predict and understand its chemical nature. While specific experimental or computational data for this compound is not currently available in published literature, the established methodologies of DFT provide a clear roadmap for future research. Such studies would yield valuable data on its geometry, electronic structure, and reactivity, which are essential for assessing its potential in various chemical applications. The generation of data for its frontier molecular orbitals, MEP map, and reactivity descriptors would provide a comprehensive theoretical profile of the molecule, guiding further experimental exploration.

Chemical Hardness (η) and Softness (S)

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in understanding a molecule's resistance to change in its electron distribution. A high hardness value indicates greater stability and lower reactivity. These parameters are calculated using the energies of the HOMO and LUMO. Although no specific values exist for this compound, studies on other pyridazine derivatives utilize these calculations to compare the relative stability and reactivity of different compounds.

Global Electrophilicity (ω) and Nucleophilicity Indices

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while nucleophilicity indices measure its capacity to donate electrons. These parameters are crucial for predicting how a molecule will behave in chemical reactions. For instance, a study on various pyridazine derivatives used these indices to correlate the molecules' electronic properties with their observed efficacy as corrosion inhibitors. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational methods can predict spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. This involves optimizing the molecular geometry and then applying specialized computational methods to determine the magnetic shielding of each nucleus. These predicted spectra can then be compared with experimental data to confirm the structure.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can help to understand the electronic structure and the nature of the chromophores within a molecule. For example, computational studies on pyridazine itself have investigated solvent effects on its UV absorption spectrum. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time.

Modeling of Intermolecular Interactions and Solution Behavior

MD simulations could be employed to study how this compound interacts with other molecules, including solvents or biological macromolecules. This would provide insights into its solubility, aggregation behavior, and potential binding modes with target proteins. While general advancements in molecular simulation are well-documented mdpi.com, specific applications to this compound are not available.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural or physicochemical properties of compounds with a specific property of interest.

Developing Predictive Models for Physicochemical Parameters

If a dataset of related pyridazine derivatives with known properties were available, a QSPR model could be developed. nih.gov This would involve calculating a range of molecular descriptors for each compound and then using statistical methods to build a predictive model. Such a model could then be used to estimate the properties of new, untested compounds like this compound. However, the development of such a model is contingent on the availability of relevant experimental data, which is currently lacking for this specific chemical space.

Advanced Applications of 3 Chloro 5 Cyclopentyloxy Pyridazine and Its Derivatives Non Pharmacological/non Clinical

Applications in Materials Science

The unique electronic properties of the pyridazine (B1198779) ring, characterized by its electron-deficient nature, make it a valuable component in the design of new materials. researchgate.net This deficiency, arising from the two electronegative nitrogen atoms, allows for fine-tuning of electronic and optical properties, which is critical for applications in catalysis, optoelectronics, and supramolecular chemistry.

Design and Synthesis of Pyridazine-Based Ligands for Metal Complexes in Catalysis Research

The electron-deficient nature of the pyridazine ring, which contains two nitrogen atoms, reduces the electron-donor capabilities compared to pyridine (B92270). researchgate.net However, this characteristic makes pyridazine-based ligands particularly interesting for stabilizing metal centers in various oxidation states, a crucial aspect of catalytic cycle design. nih.gov The synthesis of these ligands often involves functionalizing the pyridazine core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are advantageous for creating C-C bonds on the pyridazine ring, allowing for the introduction of various functional groups. mdpi.com This method is efficient due to the electron-deficient nature of the pyridazine heterocycle, which facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for expensive ligands. mdpi.com

One synthetic approach involves the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with dienophiles to create linked bis-(2-pyridyl)pyridazine (dppz) moieties, which can then form multimetallic complexes with metals like copper and cadmium. rsc.org Another strategy involves creating N-heterocyclic carbene (NHC) ligands based on a pyridazine backbone. For example, a dinuclear Ru(II)-NHC complex with a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand has demonstrated excellent catalytic activity for the oxidation of alkenes to diketones. acs.org

The resulting metal complexes have shown promise in a range of catalytic applications. For example, copper(II) complexes with pyridazine-based ligands have been investigated for their activity in allylic and benzylic C-H activation. researchgate.net Terpyridine (tpy), a related tridentate ligand, forms stable complexes with first-row transition metals like iron and nickel, which are active in C-C bond formation and hydrofunctionalization reactions. nih.govrsc.org The catalytic activity of these complexes is often attributed to the ability of the ligand to stabilize the metal in low oxidation states. nih.gov

Table 1: Examples of Pyridazine-Based Ligands and Their Catalytic Applications

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine | Ruthenium(II) | Oxidation of alkenes | acs.org |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Copper(II), Nickel(II), Cobalt(III) | Potential for redox reactions | acs.org |

| Pyridazine-based Schiff bases | Copper(II) | Allylic and benzylic C-H activation | researchgate.net |

Investigation of Pyridazine Derivatives as Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

The electron-accepting properties of the pyridazine ring make its derivatives highly suitable for use in optoelectronic devices. mdpi.com In materials designed for applications like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), a donor-π-acceptor (D-π-A) architecture is often employed to facilitate intramolecular charge transfer (ICT), a key process for their function. scholarsresearchlibrary.com The electron-deficient pyridazine ring can act as an efficient π-bridge or an acceptor unit in these systems. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and optical properties of pyridazine derivatives for photovoltaic applications. scholarsresearchlibrary.com These calculations help in optimizing molecular geometries and predicting parameters such as HOMO and LUMO energy levels, which are crucial for efficient electron injection and dye regeneration in DSSCs. scholarsresearchlibrary.com For instance, linking a pyridazine core to donor groups like hydrazino and acceptor/anchoring groups can create dyes with suitable energy levels for photovoltaic applications. scholarsresearchlibrary.com

In the context of perovskite solar cells, pyridine derivatives have been used as surface passivation agents to reduce defects in perovskite films, thereby improving efficiency and stability. acs.org For example, 2-aminopyridine (B139424) has been shown to effectively passivate perovskite films due to the synergistic effect of the nitrogen atoms in the pyridine ring and the amino group, which can coordinate with uncoordinated lead ions. acs.org This leads to a significant enhancement in power conversion efficiency and long-term stability. acs.org

Furthermore, some pyridazine derivatives have been investigated for their potential as organic semiconductors. liberty.edu Their planar structure and aromaticity, combined with the presence of nitrogen atoms, provide the necessary electronic characteristics for semiconductive behavior. liberty.edu The synthesis of π-conjugated molecules based on pyridazine and other heterocycles like thiophene (B33073) has led to the development of chromophores with significant nonlinear optical (NLO) properties, which are important for applications such as second-harmonic generation. mdpi.com

Table 2: Optoelectronic Properties of Selected Pyridazine Derivatives

| Compound Type | Application | Key Property | Finding | Reference |

|---|---|---|---|---|

| Donor-π-Acceptor Dyes with Pyridazine Bridge | Dye-Sensitized Solar Cells (DSSC) | HOMO/LUMO Levels | Tunable energy levels for efficient electron injection and regeneration. | scholarsresearchlibrary.com |

| Thienylpyridazines | Nonlinear Optics (NLO) | High Molar Extinction Coefficients | Strong absorption bands between 314 and 357 nm. | mdpi.com |

| Phenyl-pyridazine, Thienyl-pyridazine | Organic Semiconductors | Structural Planarity | Potential for use in electronic devices. | liberty.edu |

Role in Supramolecular Chemistry and Self-Assembly Processes

The pyridazine ring's distinct electronic and hydrogen-bonding capabilities are pivotal in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, guiding the formation of specific intermolecular interactions.

One notable example is the self-assembly of helical pyridine-pyridazine oligomers into supramolecular nanochannels. These channels are formed through intermolecular π-π stacking of the helical structures and have demonstrated the ability to recognize and transport alkali ions. nih.gov This process highlights how the defined geometry and electronic nature of the pyridazine units direct the assembly into functional nanoscale architectures. nih.gov

In another instance, ligands incorporating a central 2,6-bis-(1H-1,2,3-triazol-4-yl)pyridine (tripy) binding pocket and peripheral pyridyl units have been synthesized. mdpi.com These "click" ligands can self-assemble with metal ions like silver(I) and iron(II) to form discrete metallosupramolecular structures. The precise coordination geometry dictated by the ligand framework is essential for the formation of these complex architectures. mdpi.com

Furthermore, the molecular recognition properties of pyridazine derivatives have been explored in the context of peptide nucleic acids (PNAs). The unique hydrogen-bonding properties of the pyridazine ring are hypothesized to play a role in the recognition and binding of PNAs to double-stranded RNA, demonstrating the potential for pyridazines to mediate highly specific molecular interactions. nih.gov

Corrosion Inhibition Studies (Focus on Mechanistic Understanding and Theoretical Modeling of Adsorption)

Pyridazine derivatives have emerged as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. bohrium.comnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bohrium.comsemanticscholar.org The presence of nitrogen, oxygen, and sulfur atoms, along with π-electrons in the aromatic ring, facilitates this adsorption process. semanticscholar.org